![molecular formula C13H9F3O5S B13844919 Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)
Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate is a chemical compound with the molecular formula C13H9F3O5S and a molecular weight of 334.27 g/mol It is known for its unique structural features, including the presence of a trifluoromethyl group and a sulfonyl group attached to a naphthoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate typically involves the reaction of methyl 6-hydroxy-2-naphthoate with trifluoromethanesulfonic anhydride in the presence of a base such as diisopropylethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures, around -78°C . The reaction proceeds as follows:
- Methyl 6-hydroxy-2-naphthoate is dissolved in dichloromethane.
- Diisopropylethylamine is added to the solution.
- Trifluoromethanesulfonic anhydride is added dropwise while maintaining the temperature at -78°C.
- The reaction mixture is stirred for a specified period, typically around 1 hour.
- The product is isolated and purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents.
Oxidation Reactions: The naphthoate moiety can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethylsulfonyl group in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the ester group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the trifluoromethylsulfonyl group.
Reduction: The major product is the corresponding alcohol.
Oxidation: Oxidized derivatives such as quinones.
Wissenschaftliche Forschungsanwendungen
Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethylsulfonyl group is a good leaving group, making the compound highly reactive in substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of various derivatives. The naphthoate moiety can participate in redox reactions, contributing to the compound’s versatility in chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate: Similar structure but with the trifluoromethylsulfonyl group at a different position on the naphthoate ring.
Methyl 2-{[(trifluoromethyl)sulfonyl]oxy}acetate: Contains a similar trifluoromethylsulfonyl group but attached to an acetate moiety.
Uniqueness
Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate is unique due to its specific substitution pattern on the naphthoate ring, which imparts distinct reactivity and properties
Eigenschaften
Molekularformel |
C13H9F3O5S |
|---|---|
Molekulargewicht |
334.27 g/mol |
IUPAC-Name |
methyl 6-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C13H9F3O5S/c1-20-12(17)10-3-2-9-7-11(5-4-8(9)6-10)21-22(18,19)13(14,15)16/h2-7H,1H3 |
InChI-Schlüssel |
FFWRRNMOWZABTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


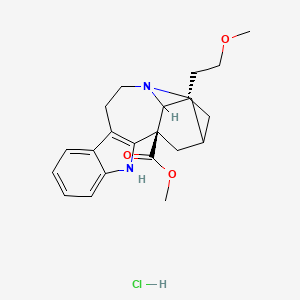
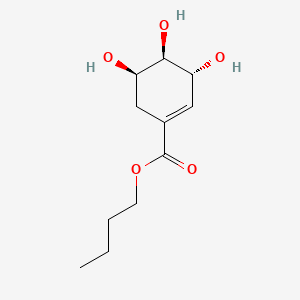
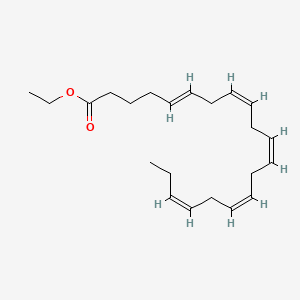
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
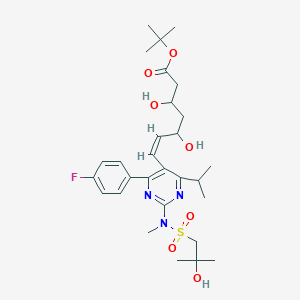
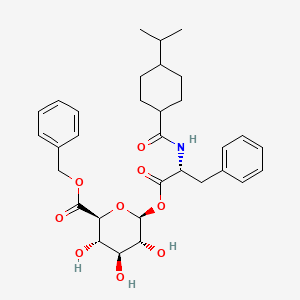
![Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13844866.png)
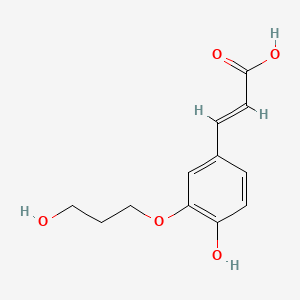
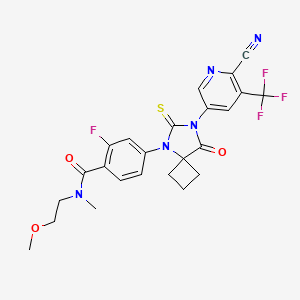

![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
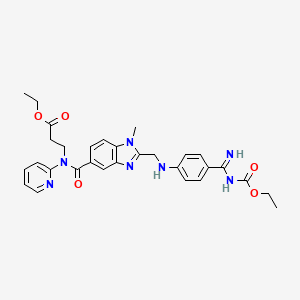
![4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)
![[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13844898.png)
